molecular formula C8H8Cl2O B14028848 1,4-Dichloro-2-(methoxymethyl)benzene

1,4-Dichloro-2-(methoxymethyl)benzene

Cat. No.: B14028848
M. Wt: 191.05 g/mol
InChI Key: KULCZQDEZITVPV-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethyl group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene is first chlorinated to form 1,4-dichlorobenzene. Subsequently, a methoxymethyl group is introduced at the 2 position through a Friedel-Crafts alkylation reaction using methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 1,4-dihydroxy-2-(methoxymethyl)benzene, 1,4-diamino-2-(methoxymethyl)benzene, and 1,4-dithiol-2-(methoxymethyl)benzene.

    Oxidation Reactions: Products include 1,4-dichloro-2-(formylmethyl)benzene and 1,4-dichloro-2-(carboxymethyl)benzene.

    Reduction Reactions: Products include 1,4-dichloro-2-methylbenzene and 1,4-dichloro-2-(hydroxymethyl)benzene.

Scientific Research Applications

1,4-Dichloro-2-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.

    1,4-Dichloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.

    2,5-Dichloroanisole: Similar structure but with chlorine atoms at the 2 and 5 positions and a methoxy group at the 1 position.

Uniqueness

1,4-Dichloro-2-(methoxymethyl)benzene is unique due to the presence of both chlorine atoms and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,4-dichloro-2-(methoxymethyl)benzene

InChI

InChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

KULCZQDEZITVPV-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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